(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
(7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound featuring a pyrazoloquinoline core substituted with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of industrial methods depends on factors like cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine
In medicine, (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives and thiophene-substituted molecules. Examples are:
- Pyrazolo[3,4-b]quinoline-3,5-dione
- 7-(thiophen-2-yl)-4-(thiophen-3-yl)-quinoline
Uniqueness
What sets (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione apart is its specific substitution pattern and stereochemistry. These features confer unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15N3O2S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(7S)-7-thiophen-2-yl-4-thiophen-3-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C18H15N3O2S2/c22-12-7-10(13-2-1-4-25-13)6-11-15(12)14(9-3-5-24-8-9)16-17(19-11)20-21-18(16)23/h1-5,8,10,14H,6-7H2,(H3,19,20,21,23)/t10-,14?/m0/s1 |
InChI Key |
CICVUTPLLUWNMK-XLLULAGJSA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=C1NC3=C(C2C4=CSC=C4)C(=O)NN3)C5=CC=CS5 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CSC=C4)C(=O)NN3)C5=CC=CS5 |
Origin of Product |
United States |
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